

# A Head-to-Head Comparison of PRMT4 Inhibitors: SKI-73 versus GSK3368715

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SKI-73    |           |
| Cat. No.:            | B10779079 | Get Quote |

In the landscape of epigenetic drug discovery, Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), has emerged as a compelling therapeutic target. Dysregulation of PRMT4 has been implicated in various diseases, including cancer, making the development of potent and selective inhibitors a key focus for researchers. This guide provides a detailed comparison of two prominent PRMT4 inhibitors: **SKI-73** and GSK3368715, offering insights into their biochemical activity, cellular effects, and the experimental methodologies used for their evaluation.

# **Biochemical Potency and Selectivity**

A direct comparison of the biochemical activity of **SKI-73**'s active form, SKI-72, and GSK3368715 reveals distinct profiles in their inhibition of PRMT enzymes. SKI-72 is a highly potent inhibitor of PRMT4 with an IC50 of 13 nM.[1] In contrast, GSK3368715 demonstrates significantly weaker activity against PRMT4, with a reported IC50 of 1148 nM.[2]

GSK3368715, however, is a broad-spectrum inhibitor of Type I PRMTs, exhibiting potent inhibition against PRMT1 (IC50 = 3.1 nM), PRMT6 (IC50 = 5.7 nM), and PRMT8 (IC50 = 1.7 nM).[2] SKI-72, on the other hand, displays greater than 30-fold selectivity for PRMT4 over other PRMT family members, with an IC50 of 400 nM against PRMT7.[1] This highlights a key difference: **SKI-73**/72 is a selective PRMT4 inhibitor, whereas GSK3368715 is a pan-Type I PRMT inhibitor.



| Inhibitor                         | Target  | IC50 (nM) | Ki app (nM)                       | Mechanism of<br>Action                          |
|-----------------------------------|---------|-----------|-----------------------------------|-------------------------------------------------|
| SKI-72 (active<br>form of SKI-73) | PRMT4   | 13[1]     | -                                 | SAM- competitive, Substrate- noncompetitive[1 ] |
| PRMT7                             | 400[1]  | -         |                                   |                                                 |
| GSK3368715                        | PRMT1   | 3.1[2]    | 1.5 - 81 (across<br>Type I PRMTs) | SAM-<br>uncompetitive[2]                        |
| PRMT3                             | 48[2]   |           |                                   |                                                 |
| PRMT4                             | 1148[2] |           |                                   |                                                 |
| PRMT6                             | 5.7[2]  | _         |                                   |                                                 |
| PRMT8                             | 1.7[2]  |           |                                   |                                                 |

# **Cellular Activity**

In cellular contexts, the prodrug **SKI-73** effectively inhibits the methylation of known PRMT4 substrates. It demonstrates IC50 values of 538 nM for BAF155, 1.43  $\mu$ M for PABP-1, and between 500 nM and 2600 nM for MED12, depending on the cell line.[1] GSK3368715 has been shown to induce anti-proliferative effects across a broad range of cancer cell lines.[3]

## **Mechanism of Action**

The two inhibitors also differ in their mechanism of action. SKI-72, the active metabolite of **SKI-73**, is an S-adenosyl-L-methionine (SAM)-competitive and substrate-noncompetitive inhibitor.[1] This means it directly competes with the methyl donor SAM for binding to the enzyme. In contrast, GSK3368715 is a SAM-uncompetitive inhibitor, indicating that it binds to the enzyme-substrate complex.[2]

# **PRMT4 Signaling Pathway**







PRMT4 plays a crucial role in transcriptional regulation by methylating histone and non-histone proteins. It is a key coactivator for nuclear receptors and is involved in various signaling pathways, including the AKT/mTOR pathway, which is critical for cell proliferation, survival, and migration.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Probe SKI-73 | Chemical Probes Portal [chemicalprobes.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. revvity.com [revvity.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison of PRMT4 Inhibitors: SKI-73 versus GSK3368715]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10779079#ski-73-versus-gsk3368715-for-prmt4-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





